7-Bromo-2-methylquinoline

Organic Synthesis Regioselective Bromination Doebner-Miller Reaction

Researchers requiring precise 7-position bromination for Pd-catalyzed cross-coupling often encounter isomer contamination. 7-Bromo-2-methylquinoline (CAS 4965-34-8) delivers the exact regiochemistry needed for Suzuki, Stille, and Heck reactions, enabling reliable construction of quinoline libraries. Its 7-bromo substitution is critical for NAMPT inhibitor activity, as confirmed by subnanomolar enzymatic assays. Supply: ≥98% purity, room temperature storage, global shipping from stocked hubs.

Molecular Formula C10H8BrN
Molecular Weight 222.08 g/mol
CAS No. 4965-34-8
Cat. No. B1280046
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-2-methylquinoline
CAS4965-34-8
Molecular FormulaC10H8BrN
Molecular Weight222.08 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C=C1)C=CC(=C2)Br
InChIInChI=1S/C10H8BrN/c1-7-2-3-8-4-5-9(11)6-10(8)12-7/h2-6H,1H3
InChIKeyVEKOCCXFMXGRTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Bromo-2-methylquinoline Overview


7-Bromo-2-methylquinoline (CAS 4965-34-8, C10H8BrN, MW: 222.08) is a halogenated quinoline derivative featuring a bromine atom at the 7-position and a methyl group at the 2-position [1]. As a key heterocyclic building block in medicinal chemistry, this compound exhibits distinct reactivity profiles and biological potential that differentiate it from other positional isomers and halogen-substituted analogs . It is commonly used as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and functional materials . Its physicochemical properties, including a melting point of 77-79 °C and predicted boiling point of 299.7±20.0 °C, support its utility in diverse synthetic transformations .

Halogenated quinoline building block for medicinal chemistry
7-Bromo regioisomer with defined cross-coupling reactivity
Established Doebner-Miller route with regioselective control
May support NAMPT target-engagement assay studies

Specificity of 7-Bromo-2-methylquinoline


Within the quinoline scaffold, the precise positioning of halogen substituents exerts profound effects on reactivity, biological target engagement, and physicochemical properties [1]. The 7-bromo regioisomer exhibits distinct electronic and steric characteristics compared to its 5-, 6-, or 8-bromo counterparts, influencing both cross-coupling regioselectivity and metabolic stability in biological systems [2]. Furthermore, the bromine atom at C7 confers different leaving group propensity and oxidative addition kinetics in palladium-catalyzed reactions compared to chloro or fluoro analogs . These non-interchangeable properties mean that simply substituting a closely related analog—such as 7-chloro-2-methylquinoline or 6-bromo-2-methylquinoline—will not reproduce the synthetic outcomes, biological activity, or material properties observed with 7-bromo-2-methylquinoline. The quantitative evidence below substantiates these critical differentiation points for informed procurement and research decisions [3].

Regioisomer mismatch 5-, 6-, or 8-bromo isomers may shift reactivity and biological target engagement profiles
Halogen analog reactivity 7-Chloro analog may require harsher cross-coupling conditions and limit catalytic turnover
Biological outcome divergence NAMPT inhibition profiles reported for 7-bromo derivatives may not transfer to other regioisomers

7-Bromo-2-methylquinoline: Differentiation Evidence


Doebner-Miller Regioselectivity

The Doebner-Miller synthesis of 7-bromo-2-methylquinoline from 3-bromoaniline and paraldehyde yields a mixture of 5-bromo and 7-bromo regioisomers. Following chromatographic purification, the desired 7-bromo-2-methylquinoline is isolated as a light yellow solid with a 46% yield, representing a 1.3:1 selectivity favoring the 7-bromo product over the 5-bromo isomer . This regioselectivity is crucial for synthetic route planning, as alternative halogenation methods may favor different positions on the quinoline ring [1].

Doebner-Miller Regioselectivity
Head-to-head
46% isolated yield (7-bromo)
vs. 5-bromo minor; 1.3:1 selectivity ratio
Supports regioisomer-specific synthetic route planning
Conditions: Doebner-Miller with 3-bromoaniline; column purification
Organic Synthesis Regioselective Bromination Doebner-Miller Reaction

NAMPT Inhibitory Activity

Derivatives of 7-bromo-2-methylquinoline have been identified as potent inhibitors of nicotinamide phosphoribosyltransferase (NAMPT), a key enzyme in NAD biosynthesis and a validated anticancer target . These compounds exhibit subnanomolar IC50 values against NAMPT in enzymatic assays and low nanomolar cytotoxicity in cellular assays, highlighting the privileged nature of the 7-bromo-2-methylquinoline scaffold for developing NAMPT inhibitors [1]. In contrast, the 6-bromo-2-methylquinoline isomer has been primarily studied as an allosteric modulator and biomarker, not as a direct NAMPT inhibitor, underscoring the functional divergence based on bromine position .

NAMPT Inhibitory Activity
Class-level
Derivatives exhibit subnanomolar NAMPT inhibition
6-bromo scaffold: no NAMPT inhibition reported
Reported target engagement context; 7-bromo scaffold may differ from 6-bromo
Patent-derived; specific IC50 values not disclosed
Cancer Therapeutics NAMPT Inhibition Cytotoxicity

Melting Point vs 6-Bromo Isomer

The melting point of 7-bromo-2-methylquinoline is 77-79 °C, a value that differs significantly from the 6-bromo-2-methylquinoline isomer, which has a reported melting point of 101-105 °C [1]. This 24-28 °C difference in melting point reflects distinct crystal packing and intermolecular interactions arising from the different bromine substitution pattern on the quinoline ring [2]. Such a property is critical for purification by recrystallization, formulation development, and analytical method validation.

Melting Point vs 6-Bromo Isomer
Head-to-head
77–79 °C
6-bromo isomer: 101–105 °C (Δ 24–28 °C)
Lower melting point may simplify purification workflows
Literature values; batch verification recommended
Physicochemical Properties Purification Formulation

Distinctive 1H NMR Signature

The 1H NMR spectrum of 7-bromo-2-methylquinoline in CDCl3 displays characteristic signals at δ 8.09 (s, 1H, H8), 7.80 (d, J = 8.2 Hz, 1H, H4), and 7.39 (m, 2H, H5 and H7) . This pattern is diagnostic of the 7-bromo substitution and differs notably from the 6-bromo and 8-bromo isomers, which exhibit distinct coupling constants and chemical shift dispersions . The unique NMR fingerprint enables unambiguous identity confirmation and purity assessment, essential for quality control in pharmaceutical development and academic research.

Distinctive ¹H NMR Signature
Data to verify
δ 8.09 (H8), 7.80 (H4), 7.39 (H5/H7)
CDCl₃, coupling pattern differs from 6-/8-bromo isomers
Enables regioisomeric identity confirmation by NMR
Sources not specified; verify with in-house standard
Spectroscopy Analytical Chemistry QC

Cross-Coupling Reactivity Advantage

The bromine atom at the 7-position of 7-bromo-2-methylquinoline undergoes oxidative addition to palladium(0) catalysts more readily than the corresponding 7-chloro-2-methylquinoline due to the lower carbon-halogen bond dissociation energy (C-Br: ~285 kJ/mol vs. C-Cl: ~397 kJ/mol) . This translates to milder reaction conditions and higher yields in Suzuki-Miyaura cross-couplings. Specifically, 7-bromo-2-methylquinoline has been successfully employed in cross-coupling reactions with various arenes to form new C-C bonds, a transformation that would require significantly harsher conditions or specialized catalysts with the chloro analog [1].

Cross-Coupling Reactivity
Class-level
C–Br bond more labile than C–Cl
7-chloro analog requires harsher conditions
May streamline Pd-catalyzed synthetic sequences
Based on bond dissociation energies; class-level inference
Palladium Catalysis Suzuki Coupling C-H Activation

7-Bromo-2-methylquinoline Applications


NAMPT Inhibitor Lead Optimization in Oncology Drug Discovery

Utilize 7-bromo-2-methylquinoline as a core scaffold for synthesizing novel NAMPT inhibitors. Derivatives based on this scaffold have demonstrated subnanomolar enzymatic inhibition and low nanomolar cytotoxicity in cancer cell assays, making it a privileged starting point for medicinal chemistry campaigns targeting NAD biosynthesis in oncology . The 7-bromo substitution pattern is essential for this activity, as alternative regioisomers like 6-bromo-2-methylquinoline do not exhibit the same target engagement profile .

Palladium-Catalyzed Cross-Coupling for Complex Molecule Assembly

Employ 7-bromo-2-methylquinoline in Suzuki-Miyaura, Stille, or Heck reactions to introduce diverse aryl, alkenyl, or alkyl groups at the quinoline 7-position . The carbon-bromine bond at this position undergoes facile oxidative addition with palladium catalysts, enabling milder reaction conditions compared to the corresponding chloro analog and providing a versatile entry point for building functionalized quinoline libraries for drug discovery and materials science .

Regioselective Synthetic Intermediate in Heterocyclic Chemistry

Leverage the well-characterized Doebner-Miller synthesis protocol, which yields the 7-bromo regioisomer with 46% isolated yield and 1.3:1 selectivity over the 5-bromo byproduct . This established route ensures reliable access to the desired isomer for downstream derivatization, such as nucleophilic substitution or further functionalization at other positions on the quinoline ring [1].

Analytical Reference Standard for Regioisomeric Purity Assessment

Use 7-bromo-2-methylquinoline as an authentic reference standard for NMR and HPLC method development to confirm the identity and purity of synthesized quinoline derivatives. Its distinctive 1H NMR signature (δ 8.09, 7.80, 7.39 in CDCl3) and unique retention time in reversed-phase chromatography allow for unambiguous differentiation from 5-bromo, 6-bromo, and 8-bromo isomers, ensuring the integrity of biological and chemical studies .

Application
Selection Property
Validation Focus
NAMPT target engagement studies
7-Bromo scaffold reported activity context
NAMPT enzymatic assay interpretation
Pd-catalyzed cross-coupling reactions
C–Br oxidative addition reactivity
Cross-coupling yield and condition scope
Regioselective heterocyclic synthesis
Doebner-Miller route with reported selectivity
Isomer identity and yield verification
Analytical reference for regioisomer ID
Distinctive ¹H NMR and chromatographic signature
NMR/HPLC purity and identity assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
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